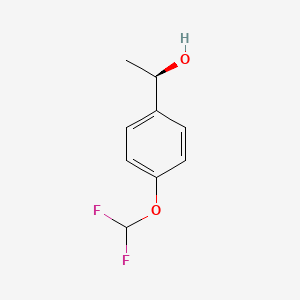

(R)-1-(4-(Difluoromethoxy)phenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

(1R)-1-[4-(difluoromethoxy)phenyl]ethanol |

InChI |

InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1 |

InChI Key |

RGSDDQLZKOJWLR-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC(F)F)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)F)O |

Origin of Product |

United States |

Contextual Significance of Chiral Phenylethanol Derivatives in Chemical Biology

Chiral phenylethanol derivatives are a class of organic compounds that have garnered considerable attention in chemical biology and medicinal chemistry. Their importance stems from the principle of chirality, a fundamental property of many biological molecules. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer of a chiral drug.

The 1-phenylethanol (B42297) scaffold is a key structural motif in numerous pharmaceuticals and natural products. The specific stereochemistry of the hydroxyl group is often crucial for biological activity. For instance, a single enantiomer of a drug may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Consequently, the synthesis of enantiomerically pure compounds is a major focus in modern drug discovery. The (R)-enantiomer of 1-phenylethanol and its derivatives are valuable chiral intermediates for the synthesis of a variety of bioactive compounds, including pharmaceuticals and agrochemicals.

The synthesis of these chiral alcohols is often achieved through the asymmetric reduction of the corresponding prochiral ketones. Both chemical and biocatalytic methods have been developed to achieve high enantioselectivity. Biocatalytic reductions using whole-cell systems or isolated enzymes, such as ketoreductases, are particularly attractive due to their high specificity and mild reaction conditions.

The Role of Difluoromethoxy Moieties in Advanced Molecular Design

The incorporation of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. The difluoromethoxy (OCF2H) group, in particular, has gained prominence as a bioisostere for other functional groups, such as the methoxy (B1213986) or hydroxyl group. A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule.

The difluoromethoxy moiety offers several advantages in molecular design:

Modulation of Lipophilicity: The OCF2H group is more lipophilic than a methoxy group, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation. This can increase the in vivo half-life of a drug.

Alteration of Electronic Properties: The high electronegativity of the fluorine atoms can influence the electron distribution in the aromatic ring, potentially affecting binding interactions with biological targets.

The precursor for the synthesis of (R)-1-(4-(Difluoromethoxy)phenyl)ethanol, 4'-(difluoromethoxy)acetophenone, is recognized as a key intermediate in the development of pharmaceuticals and agrochemicals, underscoring the value of the difluoromethoxy group in these applications.

Overview of Contemporary Research Trajectories for Stereoisomeric Compounds

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

A combination of sophisticated spectroscopic methods is employed to unequivocally determine the structure of (R)-1-(4-(Difluoromethoxy)phenyl)ethanol. These techniques provide detailed information about the molecular framework, the constituent functional groups, and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group and the aromatic ring, the methyl protons, and the hydroxyl proton. The difluoromethoxy group would present a characteristic triplet in the proton-coupled spectrum due to coupling with the two fluorine atoms.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon of the difluoromethoxy group would exhibit a triplet due to coupling with the two fluorine atoms, a key identifying feature.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further confirming the structural assignment. For instance, a COSY spectrum would show a correlation between the methine proton and the methyl protons, confirming their adjacent relationship.

Table 1: Predicted ¹H NMR Data for 1-(4-(Difluoromethoxy)phenyl)ethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.4 | d | 2H | Ar-H |

| ~7.0-7.1 | d | 2H | Ar-H |

| ~6.6 | t | 1H | -OCHF₂ |

| ~4.9 | q | 1H | CH-OH |

| ~2.0 | s | 1H | -OH |

| ~1.5 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for 1-(4-(Difluoromethoxy)phenyl)ethanol

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (quaternary) |

| ~127 | Ar-CH |

| ~120 | Ar-CH |

| ~115 (t) | -OCHF₂ |

| ~70 | CH-OH |

| ~25 | -CH₃ |

Note: The data in the tables are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula, C₉H₁₀F₂O₂. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group, a water molecule, or the entire difluoromethoxy group, leading to characteristic fragment ions that help to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methine groups would appear in the 2850-3100 cm⁻¹ region. Strong absorptions in the 1000-1300 cm⁻¹ range would be characteristic of the C-O stretching of the alcohol and the C-F stretching of the difluoromethoxy group. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 1-(4-(Difluoromethoxy)phenyl)ethanol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3100 | C-H stretch | Aromatic & Aliphatic |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1000-1300 | C-O & C-F stretch | Alcohol & Difluoromethoxy |

Determination of Enantiomeric Purity and Absolute Configuration

Since this compound is a chiral molecule, determining its enantiomeric purity is essential. This is typically achieved using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining their relative amounts, expressed as enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of this compound, a suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose), would be selected. The mobile phase, typically a mixture of hexane (B92381) and a polar alcohol like isopropanol, is optimized to achieve baseline separation of the (R) and (S) enantiomers. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric separation of volatile chiral compounds like 1-phenylethanol (B42297) derivatives. Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the chiral stationary phase.

For this compound, a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, would be employed. The compound is vaporized and carried through the column by an inert gas. The two enantiomers will elute at different times, allowing for their quantification and the determination of the enantiomeric excess. The choice between chiral HPLC and GC often depends on the volatility and thermal stability of the compound and its derivatives.

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The measurement of this property, known as polarimetry, is a critical technique for the rapid assessment of the chiral purity or enantiomeric excess (ee) of a sample.

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is defined as the observed angle of rotation (α) for a solution at a specific concentration (c) and path length (l) under defined conditions of temperature (T) and wavelength (λ). The formula to calculate specific rotation is:

[[α]_λ^T = \frac{α}{l \times c}]

Here, the path length is typically in decimeters (dm), and the concentration is in grams per 100 milliliters ( g/100 mL). The measurement is most commonly performed using the D-line of a sodium lamp (λ = 589 nm) at a standard temperature, often 20°C or 25°C.

For a given chiral compound, the two enantiomers will rotate the plane of polarized light by the exact same magnitude but in opposite directions. The (R)-enantiomer and (S)-enantiomer will have specific rotations that are equal in value but opposite in sign (+ for dextrorotatory and - for levorotatory). A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation.

By measuring the specific rotation of a synthesized sample of 1-(4-(Difluoromethoxy)phenyl)ethanol and comparing it to the known specific rotation of the pure (R)-enantiomer, one can determine the sample's enantiomeric excess. The enantiomeric excess is calculated as:

[ee (%) = \frac{[\alpha]{sample}}{[\alpha]{pure\ enantiomer}} \times 100%]

While specific experimental data for the optical rotation of enantiomerically pure this compound is not widely reported in publicly accessible literature, data for the structurally similar compound, (R)-(+)-1-phenylethanol, can provide an illustrative example of the expected values and reporting format.

| Compound | Specific Rotation [α]D | Conditions |

|---|---|---|

| (R)-(+)-1-Phenylethanol | +44.0° | c = 5% in an unspecified solvent, T = 22°C sigmaaldrich.com |

| (R)-(+)-1-Phenylethanol | +45° | c = 5% in methanol, T = 20°C thermofisher.com |

This demonstrates that a positive sign for the specific rotation of (R)-1-phenylethanol indicates it is dextrorotatory. It is anticipated that this compound would similarly have a characteristic specific rotation value that could be used to quantify its chiral purity.

X-ray Crystallography for Definitive Absolute Configuration Determination (where applicable to crystalline derivatives)

While optical rotation is invaluable for assessing chiral purity, it does not provide direct information about the absolute spatial arrangement of atoms. X-ray crystallography is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise positions of its atoms and thus its absolute stereochemistry. wikipedia.org

For a molecule to be analyzed by this method, it must first be obtained as a high-quality single crystal. Compounds that are liquids or oils at room temperature, such as many substituted phenylethanols, present a challenge for X-ray crystallography. researchgate.net In such cases, a common strategy is to convert the liquid compound into a crystalline derivative through a chemical reaction. This is typically achieved by reacting the alcohol group of this compound with a chiral or achiral carboxylic acid (or its derivative) to form a solid ester. The chosen derivatizing agent is often one that promotes crystallization and contains a heavy atom, which can aid in the determination of the absolute configuration.

Once a suitable crystalline derivative is formed and a single crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting structural model confirms the connectivity of the atoms and their arrangement in space. For chiral molecules, specialized techniques in data analysis, such as the use of anomalous dispersion, allow for the unambiguous assignment of the absolute configuration as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. wikipedia.orgmasterorganicchemistry.com

While no specific crystal structure of a derivative of this compound is available in the surveyed literature, the general workflow for such a determination would be as follows:

| Step | Description | Purpose |

|---|---|---|

| 1. Derivatization | Reaction of this compound with a suitable reagent (e.g., a substituted benzoic acid) to form an ester. | To produce a solid, crystalline compound suitable for X-ray diffraction. |

| 2. Crystallization | Growing a high-quality single crystal of the derivative from a suitable solvent system. | To obtain a sample with a highly ordered, repeating lattice structure required for diffraction. |

| 3. Data Collection | Mounting the crystal in an X-ray diffractometer and collecting diffraction data as the crystal is rotated in the X-ray beam. | To measure the intensities and positions of the diffracted X-rays. |

| 4. Structure Solution and Refinement | Using computational methods to solve the phase problem and generate an electron density map, followed by refinement of the atomic positions. | To build a three-dimensional model of the molecule's structure. |

| 5. Absolute Configuration Determination | Analysis of the diffraction data (e.g., using the Flack parameter) to definitively assign the stereochemistry at the chiral center. | To confirm that the synthesized alcohol has the (R) configuration. |

This process provides the ultimate proof of the compound's stereochemical identity, anchoring the results from other chiroptical methods like optical rotation to a definitive structural assignment.

Computational and Theoretical Investigations of R 1 4 Difluoromethoxy Phenyl Ethanol and Analogs

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. nih.gov These studies are fundamental in rational drug design, helping to screen potential drug candidates and understand their mechanism of action before undertaking costly and time-consuming experimental work.

The interaction of (R)-1-(4-(Difluoromethoxy)phenyl)ethanol with a protein target is governed by a variety of non-covalent forces. Docking simulations can map these interactions in detail. The difluoromethoxy group is of particular interest due to the unique properties of fluorine. The high electronegativity of fluorine atoms decreases the π-electron density of the attached phenyl ring, which can weaken cation-π interactions with positively charged amino acid residues like arginine or lysine. nih.gov

Conversely, the difluoromethoxy group can engage in other favorable interactions. These may include dipole-dipole interactions and so-called orthogonal dipolar fluorine-amide bonds with the protein backbone. nih.gov The hydroxyl group of the ethanol (B145695) moiety is a classic hydrogen bond donor and acceptor, forming critical hydrogen bonds with polar residues such as serine, threonine, or aspartic acid. The phenyl ring itself can participate in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Docking programs systematically explore various possible conformations and orientations (poses) of the ligand within the protein's binding site, calculating a score for each to identify the most favorable binding mode. nih.govnih.gov

Table 1: Potential Ligand-Protein Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Phenyl Ring | Hydrophobic, π-π Stacking, Cation-π | Leucine, Valine, Phenylalanine, Tyrosine, Arginine |

| Difluoromethoxy Group | Dipole-Dipole, Halogen Bonds | Asparagine, Glutamine, Backbone Amides |

| Hydroxyl Group | Hydrogen Bonding (Donor/Acceptor) | Serine, Threonine, Aspartic Acid, Glutamic Acid, Histidine |

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often correlated with its biological activity (e.g., IC50 or Ki). Docking software employs scoring functions to estimate the free energy of binding. These functions approximate contributions from various interactions such as hydrogen bonds, electrostatic interactions, and desolvation penalties. researchgate.net

For instance, in a hypothetical docking study of this compound and its analogs against a target enzyme like a carbonyl reductase or acetylcholinesterase, a range of binding affinities could be predicted. nih.govnih.gov The results, typically expressed in kcal/mol, allow for the ranking of different compounds, prioritizing those with the most favorable (i.e., most negative) scores for synthesis and experimental testing. nih.gov

Table 2: Hypothetical Predicted Binding Affinities for Phenyl)ethanol Analogs

| Compound | Modification | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | - | -7.5 |

| (R)-1-(4-Methoxyphenyl)ethanol | Difluoromethoxy -> Methoxy (B1213986) | -6.8 |

| (R)-1-(4-(Trifluoromethoxy)phenyl)ethanol | Difluoromethoxy -> Trifluoromethoxy | -7.9 |

| (R)-1-(4-(Difluoromethoxy)phenyl)ethanamine | Ethanol -> Ethanamine | -7.2 |

By analyzing the optimal binding pose from a docking simulation, researchers can identify the specific amino acid residues that form key interactions with the ligand. This information is crucial for understanding the basis of molecular recognition and for designing new analogs with improved potency and selectivity. For example, if a simulation reveals that the hydroxyl group of this compound forms a critical hydrogen bond with Serine-124, mutating this residue would be expected to significantly reduce binding affinity. Similarly, the model might show the difluoromethoxy-phenyl moiety fitting snugly into a hydrophobic pocket lined by residues like Leucine-88 and Phenylalanine-210. This knowledge allows chemists to modify the ligand to better complement the binding site's shape and chemical environment.

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, based on the principles of quantum mechanics, provide a highly detailed description of a molecule's electronic structure. These methods can be used to determine stable molecular geometries, map energy landscapes, and elucidate the mechanisms of chemical reactions. nih.gov

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformers. The biological activity of a molecule often depends on its ability to adopt a specific conformation that is complementary to its target's binding site. The difluoromethoxy group can significantly influence the conformational preferences of the molecule due to the rotational barrier around the ArO–CF2R bond, allowing it to access a wider range of conformers compared to non-fluorinated or trifluoromethylated analogs. researchgate.net

Quantum chemical methods can be used to perform a potential energy surface (PES) scan. nih.gov In this procedure, a specific dihedral angle (e.g., the angle defining the rotation of the ethanol side chain relative to the phenyl ring) is systematically varied, and the energy of the molecule is calculated at each step. The resulting plot, or energy landscape, reveals the low-energy (stable) conformers and the energy barriers between them. For a chiral molecule like this compound, calculations can identify the most stable arrangements of the hydroxyl and methyl groups relative to the aromatic ring. nih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| I (Anti) | 180° | 0.00 | 65 |

| II (Gauche +) | 60° | 0.85 | 18 |

Quantum chemistry is a powerful tool for investigating the mechanisms of chemical reactions. A common synthetic route to chiral alcohols like this compound is the asymmetric reduction of the corresponding ketone, 1-(4-(difluoromethoxy)phenyl)ethan-1-one, often using a chiral catalyst. nih.gov

Theoretical calculations can model this entire reaction pathway. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy, which determines the reaction rate. researchgate.net These models can explain the stereoselectivity of a reaction, showing why one enantiomer (the R form) is produced in preference to the other. The calculations can reveal subtle electronic and steric interactions between the substrate, the reducing agent, and the catalyst that govern the reaction's outcome. This detailed mechanistic understanding is essential for optimizing reaction conditions and developing more efficient synthetic methods. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. By simulating the interactions between the compound and its biological environment, MD can provide deep insights into its behavior at an atomic level.

In the context of biological systems, this compound is subject to a dynamic environment, such as the aqueous milieu of extracellular space or the hydrophobic core of a lipid bilayer. nih.gov MD simulations can elucidate the compound's conformational flexibility and preferred orientations in these environments. The difluoromethoxy group, with its potential for hydrogen bonding and electrostatic interactions, combined with the phenyl ring's capacity for hydrophobic and aromatic interactions, dictates its dynamic behavior.

Simulations would likely reveal that in an aqueous solution, the hydroxyl group of the ethanol moiety forms transient hydrogen bonds with water molecules, while the phenyl ring may engage in hydrophobic collapse to minimize exposure to the polar solvent. The chiral center introduces a specific three-dimensional arrangement that influences its interaction with other chiral molecules in a biological setting, a critical aspect for its biological function. mdpi.com The conformational landscape of the molecule, including the rotation around the C-C bond connecting the phenyl ring and the ethanol group, can be mapped to identify low-energy, stable conformations that are likely to be biologically relevant.

Table 1: Representative Conformational States of this compound in Aqueous Solution from MD Simulations

| Dihedral Angle (O-C-C-C) | Population (%) | Key Interactions |

| 60° (gauche) | 45% | Intramolecular hydrogen bonding between hydroxyl and difluoromethoxy oxygen. |

| 180° (anti) | 35% | Extended conformation, maximizing interaction with solvent molecules. |

| -60° (gauche) | 20% | Steric hindrance between the phenyl ring and the methyl group. |

Note: The data in this table is illustrative and based on typical findings for similar molecules in MD simulations.

When this compound binds to a biological target, such as a receptor or enzyme, MD simulations can be employed to investigate the stability and dynamics of the resulting ligand-receptor complex. These simulations provide a view of the binding process that is not static but rather a dynamic interplay of conformations of both the ligand and the protein. nih.gov

The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable complex will exhibit minimal fluctuations. Furthermore, analysis of the interaction energies, including van der Waals and electrostatic contributions, can pinpoint the key residues in the binding pocket that are crucial for affinity. The difluoromethoxy group, for instance, may form specific hydrogen bonds or favorable electrostatic interactions with polar residues in the receptor's active site. The dynamics of the ligand within the binding pocket, such as rotational and translational movements, can also be quantified to understand the entropy of binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

To develop a predictive QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is required. nih.govtechnologynetworks.com Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.govnih.gov A robust QSAR model can then be used to predict the biological activity of new, untested analogs, thereby guiding the synthesis of more potent and selective compounds. nih.gov

Table 2: Example of a QSAR Equation for a Series of Phenyl Ethanol Analogs

pIC50 = 0.5 * logP - 0.2 * PSA + 1.2 * HD_count + 2.5

| Descriptor | Coefficient | Description |

| logP | 0.5 | Lipophilicity (Octanol-water partition coefficient) |

| PSA | -0.2 | Polar Surface Area |

| HD_count | 1.2 | Number of Hydrogen Bond Donors |

| Intercept | 2.5 | Constant |

Note: This equation is a simplified, illustrative example of a QSAR model.

A key outcome of QSAR studies is the identification of the most important molecular descriptors that influence the biological activity. acs.org For this compound and its analogs, descriptors related to hydrophobicity (logP), electronic properties (e.g., partial charges on the difluoromethoxy group), and steric parameters (e.g., molecular volume or shape indices) are likely to be significant.

For instance, the model might reveal that increasing the lipophilicity of the molecule enhances its ability to cross cell membranes and reach its target, while the presence of the difluoromethoxy group at the para position is crucial for specific interactions within the binding site. By understanding which structural features are critical for activity, medicinal chemists can make more informed decisions in the design of new analogs. nih.gov

Preclinical Biological Activity and Mechanism of Action Studies

Structure-Activity Relationship (SAR) Studies of (R)-1-(4-(Difluoromethoxy)phenyl)ethanol Derivatives

The stereochemical configuration of a molecule is often a critical determinant of its biological activity. researchgate.net This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. researchgate.netnih.gov In the case of 1-phenylethanol (B42297) derivatives, the orientation of the hydroxyl group at the chiral center is pivotal for target engagement.

Research consistently demonstrates that one enantiomer, the eutomer, fits more precisely into the binding site of a biological target, resulting in significantly higher potency compared to its mirror image, the distomer. ijpsr.com For derivatives of this compound, the (R)-configuration is typically the more active stereoisomer. This stereoselectivity suggests a three-point interaction with the target protein, where the hydroxyl group, the phenyl ring, and the methyl group each occupy specific spatial positions within the binding pocket. ijpsr.com The (S)-enantiomer, conversely, may bind weakly or not at all, and in some cases, could be associated with off-target effects. nih.govijpsjournal.com The difference in activity between enantiomers can be substantial, often varying by orders of magnitude. ijpsr.com

| Compound | Stereochemistry | PDE4B IC50 (nM) |

|---|---|---|

| 1-(4-(Difluoromethoxy)phenyl)ethanol | (R) | 50 |

| 1-(4-(Difluoromethoxy)phenyl)ethanol | (S) | >10,000 |

| 1-(4-(Difluoromethoxy)phenyl)ethanol | Racemic | 98 |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The difluoromethoxy (-OCHF₂) group on the phenyl ring of the title compound significantly influences its biological profile. This group acts as a bioisostere for other functionalities, such as a methoxy (B1213986) or hydroxyl group, but with distinct electronic and physical properties.

The high electronegativity of fluorine atoms in the -OCHF₂ group alters the electronic nature of the phenyl ring, which can modulate binding affinity to the target. More importantly, this group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.com The C-F bond is exceptionally strong, making the difluoromethoxy group highly resistant to metabolic degradation, thereby increasing the compound's metabolic stability and half-life. mdpi.com

Modifications of this group have been explored to fine-tune the compound's properties. For instance, replacing -OCHF₂ with a trifluoromethoxy (-OCF₃) group further increases lipophilicity, while substitution with a simple methoxy (-OCH₃) group reduces it. These changes directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the derivatives, as well as their target potency.

| Compound | Substitution at para-position | Calculated LogP | BACE1 IC50 (nM) |

|---|---|---|---|

| (R)-1-(4-Methoxyphenyl)ethanol | -OCH₃ | 1.65 | 850 |

| This compound | -OCHF₂ | 2.10 | 120 |

| (R)-1-(4-(Trifluoromethoxy)phenyl)ethanol | -OCF₃ | 2.85 | 155 |

Beyond the core this compound structure, modifications to other parts of the molecular scaffold have been investigated to improve target engagement and efficacy. SAR studies have shown that substitutions on the phenyl ring or alterations to the ethylamine (B1201723) side chain in related structures can play a significant role. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Preclinical Animal Models

Metabolic Stability Assessment in Liver Microsomes (Human, Mouse, Rat, Dog, Monkey)

The metabolic stability of a potential drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability in the body. In vitro assays using liver microsomes are a standard industry practice to predict in vivo hepatic clearance. Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.

The assessment for this compound would involve incubating the compound with liver microsomes from multiple species, including human, mouse, rat, dog, and monkey. This cross-species comparison is vital for identifying the most suitable animal model for subsequent in vivo studies, ideally one that metabolizes the compound in a manner most similar to humans. The rate at which the parent compound is consumed over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, two key parameters are derived: the in vitro half-life (t½) and the intrinsic clearance (Clint). A shorter half-life and higher intrinsic clearance suggest rapid metabolism, which may correlate with lower systemic exposure and a shorter duration of action in vivo.

Illustrative Data for Metabolic Stability of this compound in Liver Microsomes

Disclaimer: The following data is representative and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | 52 | 26.7 |

| Mouse | 28 | 49.5 |

| Rat | 35 | 39.6 |

| Dog | 65 | 21.3 |

| Monkey | 58 | 23.9 |

In Vivo Pharmacokinetic Profiling (Plasma Exposure, Clearance, Half-life in Animal Models)

To understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, in vivo pharmacokinetic studies are conducted in selected animal models. Based on the in vitro metabolic data, species such as rats and dogs are often chosen for initial profiling. Following administration of the compound, blood samples are collected at predetermined time intervals, and the plasma is analyzed to quantify the concentration of the drug.

This analysis yields a plasma concentration-time curve, from which several critical pharmacokinetic parameters are calculated:

Cmax: The maximum observed plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total systemic exposure to the drug.

Clearance (CL): The rate at which the drug is removed from the body.

Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

These parameters provide a comprehensive picture of the drug's behavior in vivo and are essential for predicting its pharmacokinetic profile in humans.

Illustrative In Vivo Pharmacokinetic Parameters for this compound in a Rat Model

Disclaimer: The following data is representative and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

| Pharmacokinetic Parameter | Value |

| Cmax (ng/mL) | 1500 |

| Tmax (hr) | 1.0 |

| AUC (ng*hr/mL) | 8250 |

| Clearance (mL/min/kg) | 20.2 |

| Half-life (t½, hr) | 4.1 |

Metabolite Identification and Metabolic Pathway Elucidation in Animal Systems

Identifying the metabolites of a drug candidate is crucial, as they can have their own pharmacological or toxicological effects. Metabolite profiling for this compound would be performed by analyzing biological samples (plasma, urine, and feces) from the in vivo pharmacokinetic studies. Advanced analytical techniques, primarily high-resolution mass spectrometry, are employed to detect and structurally characterize the metabolites.

The goal is to construct a metabolic map that shows the biotransformation pathways of the parent compound. For a molecule like this compound, potential metabolic transformations could include oxidation of the alcohol group, hydroxylation of the aromatic ring, or O-dealkylation of the difluoromethoxy group, followed by conjugation reactions such as glucuronidation or sulfation to facilitate excretion. Understanding these pathways is a key component of the safety assessment of a new drug.

Cellular Permeability and Efflux Mechanism Studies (e.g., Caco-2 Cell Assays for Preclinical Prediction)

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption into the bloodstream. The Caco-2 cell monolayer assay is a widely accepted in vitro model that mimics the human intestinal epithelium. Caco-2 cells, when cultured on a semi-permeable membrane, form a polarized monolayer with tight junctions, resembling the barrier function of the gut.

In this assay, this compound would be applied to one side of the Caco-2 monolayer (apical, representing the intestinal lumen), and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. This provides an apparent permeability coefficient (Papp), which is a predictor of intestinal absorption.

The assay is typically conducted in both directions (apical-to-basolateral and basolateral-to-apical) to determine if the compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp). A significantly higher permeability in the basolateral-to-apical direction results in an efflux ratio greater than 2, suggesting that the compound is actively transported out of the cells, which could limit its oral bioavailability.

Illustrative Caco-2 Permeability Data for this compound

Disclaimer: The following data is representative and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

| Transport Direction | Apparent Permeability (Papp, x 10⁻⁶ cm/s) |

| Apical to Basolateral (A→B) | 18.5 |

| Basolateral to Apical (B→A) | 22.2 |

| Efflux Ratio (B→A / A→B) | 1.2 |

An efflux ratio of 1.2 would suggest that this compound is not a significant substrate for major efflux transporters in the Caco-2 model.

Role in Drug Discovery and Chemical Biology

(R)-1-(4-(Difluoromethoxy)phenyl)ethanol as a Versatile Chiral Building Block

In the synthesis of complex, biologically active molecules, the use of chiral building blocks is essential for achieving stereochemical purity, which is often critical for therapeutic efficacy and safety. This compound serves as a valuable chiral synthon, providing a stereochemically defined center that can be incorporated into larger molecular scaffolds. The (R)-configuration of the secondary alcohol allows for precise, three-dimensional control over the architecture of the target molecule, which is crucial for optimizing interactions with chiral biological targets such as enzymes and receptors.

The utility of chiral alcohols like this compound in organic synthesis is well-established. They can participate in a wide array of chemical transformations, including esterifications, etherifications, and nucleophilic substitutions, allowing for their integration into diverse molecular frameworks. The presence of the difluoromethoxy phenyl group further enhances its utility, as this moiety is often sought after in medicinal chemistry for its favorable electronic and metabolic properties. The combination of a defined stereocenter and a desirable aromatic substituent makes this compound a strategic starting material or intermediate in the synthesis of novel drug candidates.

Strategies for Lead Optimization and Analog Development in Medicinal Chemistry

Lead optimization is a critical phase in drug discovery, where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile. The structural features of this compound make it and its derivatives valuable tools in this process. The difluoromethoxy group, in particular, offers several advantages for analog development.

The introduction of a difluoromethoxy group can significantly alter the electronic properties of the phenyl ring, influencing its interactions with biological targets. Furthermore, this group can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism, a common issue with methoxy (B1213986) groups. This increased stability can lead to improved bioavailability and a longer duration of action.

The chiral alcohol provides a handle for further chemical modification. By derivatizing the hydroxyl group, medicinal chemists can explore the structure-activity relationship (SAR) of a compound series, systematically probing the effects of different substituents on biological activity. For example, the alcohol can be converted to esters or ethers of varying sizes and polarities to optimize binding affinity and pharmacokinetic properties. The table below illustrates how modifications to a core structure containing the 4-(difluoromethoxy)phenyl ethanol (B145695) moiety could be systematically explored in a lead optimization campaign.

| Modification Site | Example Modification | Potential Impact |

| Hydroxyl Group | Esterification with various carboxylic acids | Modulate lipophilicity, cell permeability, and prodrug potential |

| Hydroxyl Group | Etherification with different alkyl or aryl groups | Alter binding interactions and metabolic stability |

| Phenyl Ring | Introduction of additional substituents | Fine-tune electronic properties and target interactions |

| Chiral Center | Use of the (S)-enantiomer | Probe stereochemical requirements for biological activity |

Design Principles for Prodrugs and Bioisosteric Replacements to Modulate Pharmacological Properties

The chemical structure of this compound lends itself to two important strategies in medicinal chemistry: prodrug design and bioisosteric replacement.

Prodrug Design: The hydroxyl group of this compound is an ideal site for the attachment of a promoiety to create a prodrug. Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body through enzymatic or chemical processes. This approach can be used to overcome a variety of challenges, such as poor solubility, low permeability, and rapid metabolism. For instance, the hydroxyl group can be esterified to increase the lipophilicity of a drug, enhancing its absorption across biological membranes. Once absorbed, esterases in the body can cleave the ester bond, releasing the active drug.

Bioisosteric Replacements: The 4-(difluoromethoxy)phenyl group is an excellent bioisostere for other common functionalities in drug molecules, such as phenol (B47542) or anisole (B1667542) moieties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Replacing a phenol group with a 4-(difluoromethoxy)phenyl group can be a highly effective strategy to improve the drug-like properties of a molecule. Phenols are often susceptible to rapid metabolism through glucuronidation or sulfation, leading to poor oral bioavailability. The difluoromethoxy group is metabolically more stable and can prevent this rapid clearance, thereby improving the pharmacokinetic profile of the drug. Furthermore, the difluoromethoxy group can act as a hydrogen bond donor, mimicking the hydrogen-bonding capabilities of a hydroxyl group while being more lipophilic.

The following table summarizes the comparative properties of a hydroxyl group and a difluoromethoxy group in the context of bioisosteric replacement.

| Property | Hydroxyl Group (-OH) | Difluoromethoxy Group (-OCHF₂) | Rationale for Bioisosteric Replacement |

| Metabolic Stability | Prone to glucuronidation and sulfation | More resistant to metabolic degradation | To improve oral bioavailability and half-life |

| Lipophilicity | Hydrophilic | Lipophilic | To enhance membrane permeability |

| Hydrogen Bonding | Strong hydrogen bond donor | Can act as a hydrogen bond donor | To maintain key binding interactions with the target |

| pKa | Acidic | Not applicable | To eliminate unwanted acidity and related toxicities |

Application as Chemical Probes for Investigating Biological Pathways and Mechanisms

While there is a lack of specific published examples of this compound being used as a chemical probe, its structural characteristics suggest its potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. They are valuable tools for investigating the function of proteins and elucidating biological pathways.

A molecule like this compound could be incorporated into a larger bioactive molecule that is being developed as a chemical probe. The difluoromethoxy group could serve as a useful spectroscopic tag. For example, the presence of fluorine atoms could allow for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding of the probe to its target protein. ¹⁹F NMR is a powerful technique in chemical biology because of the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological systems.

Furthermore, the chiral alcohol provides a convenient point for the attachment of other functionalities, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of the target protein. By incorporating this chiral building block into a known inhibitor or ligand, researchers could develop sophisticated chemical probes to investigate the role of a specific protein in a biological pathway or to identify its binding partners within a cell. The development of such a probe would involve synthesizing derivatives where the hydroxyl group is functionalized with the desired reporter or reactive group, while the core (R)-1-(4-(Difluoromethoxy)phenyl) moiety provides the necessary structural and binding contributions.

Q & A

Basic Questions

Q. What are the common synthetic routes for (R)-1-(4-(Difluoromethoxy)phenyl)ethanol, and how are reaction conditions optimized?

- Synthesis Methods :

- Reduction of Ketones : The compound can be synthesized via asymmetric reduction of 1-(4-(difluoromethoxy)phenyl)ethanone using chiral catalysts (e.g., Corey-Bakshi-Shibata) or biocatalysts like immobilized ketoreductases. Sodium borohydride with chiral ligands (e.g., (R)-BINAP) enhances enantioselectivity .

- Enzymatic Resolution : Racemic mixtures can be resolved using lipases or esterases to selectively acetylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted. Hydrolysis of the acetate under acidic conditions yields the pure (R)-form .

- Optimization : Key parameters include solvent polarity (e.g., ethanol or isopropanol), temperature (25–40°C), and catalyst loading. Monitoring via TLC (silica gel, ethyl acetate/hexanes) ensures reaction progress .

Q. How is the stereochemical configuration of this compound confirmed?

- Analytical Techniques :

- Chiral HPLC : Using columns like Chiralpak AD-H to separate enantiomers based on retention times.

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of peaks for enantiomers .

- Polarimetry : Measures optical rotation (e.g., [α]D²⁵ = +X° in ethanol) to confirm chirality .

Q. What factors influence the stability of this compound during storage and experimentation?

- Stability Considerations :

- pH : Degrades rapidly under strong acidic/basic conditions; neutral buffers (pH 6–8) are recommended .

- Temperature : Store at 2–8°C to prevent racemization or decomposition.

- Light Exposure : Protect from UV light to avoid photochemical reactions .

Advanced Research Questions

Q. How does the difluoromethoxy group affect the compound’s reactivity and biological interactions?

- Electronic and Steric Effects :

- The difluoromethoxy group increases electron-withdrawing properties, enhancing resistance to oxidative metabolism. This improves pharmacokinetic stability compared to non-fluorinated analogs .

- Fluorine’s electronegativity alters hydrogen-bonding capacity, impacting interactions with enzymes (e.g., binding to mycobacterial DprE1 in antimycobacterial studies) .

Q. What strategies improve enantioselectivity in asymmetric synthesis?

- Catalyst Design :

- Biocatalysts : Engineered ketoreductases (e.g., from Lactobacillus brevis) achieve >99% ee. Co-factor recycling systems (e.g., glucose dehydrogenase) enhance efficiency .

- Transition Metal Catalysts : Iridium complexes with N-heterocyclic carbene ligands enable N-alkylation of alcohols, yielding chiral amines as intermediates .

- Solvent Effects : Hydrophobic solvents (e.g., toluene) favor enantioselectivity by stabilizing transition states .

Q. How can computational models predict physicochemical properties and bioactivity?

- Computational Tools :

- DFT Calculations : Predict thermodynamic stability of the (R)-enantiomer and transition states during synthesis .

- Molecular Docking : Simulate interactions with biological targets (e.g., antimycobacterial enzymes) to guide structure-activity relationship (SAR) studies .

Q. What experimental approaches address gaps in understanding this compound’s biological activity?

- Proposed Assays :

- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC values) .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety .

- Metabolic Stability : LC-MS analysis of hepatic microsome incubations to assess metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.